molecular formula C22H29N3O3S B2869425 N-(4-(dimethylamino)phenyl)-2-(1-tosylpiperidin-2-yl)acetamide CAS No. 1021041-18-8

N-(4-(dimethylamino)phenyl)-2-(1-tosylpiperidin-2-yl)acetamide

Cat. No.: B2869425
CAS No.: 1021041-18-8
M. Wt: 415.55
InChI Key: RSERQOSCRAJMBC-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)phenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic organic compound of interest in chemical and pharmaceutical research. The structure incorporates a dimethylaminophenyl group and a tosyl-protected piperidine moiety linked by an acetamide chain. This specific molecular architecture suggests potential as an intermediate in the synthesis of more complex molecules or for use in structure-activity relationship (SAR) studies. Researchers can utilize this compound in various applications, including as a building block for developing novel chemical entities or as a standard in analytical method development. The presence of the tosyl (p-toluenesulfonyl) group is a common protecting group in organic synthesis, particularly for amines, indicating this compound's utility in multi-step synthetic pathways. Further research is required to fully elucidate its specific mechanisms of action and biological activity. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S/c1-17-7-13-21(14-8-17)29(27,28)25-15-5-4-6-20(25)16-22(26)23-18-9-11-19(12-10-18)24(2)3/h7-14,20H,4-6,15-16H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSERQOSCRAJMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(dimethylamino)phenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic compound that has garnered interest in pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine moiety, which is often associated with various biological activities, including analgesic and anti-inflammatory effects. The presence of the dimethylamino group enhances its lipophilicity, potentially improving its bioavailability.

Research indicates that compounds with similar structures often act as inhibitors of enzymes involved in various metabolic pathways. Specifically, the piperidine ring may interact with receptors or enzymes, modulating their activity. For instance, studies on related piperidine derivatives have shown inhibitory effects on soluble epoxide hydrolase (sEH), an enzyme implicated in pain and inflammation pathways .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against various cell lines. For example:

  • Cell Viability Assays : The compound has been tested against cancer cell lines, showing IC50 values in the micromolar range, indicating potential anticancer properties.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes related to inflammatory processes.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Although specific data on this compound is limited, analogs have shown favorable profiles with moderate half-lives and good oral bioavailability .

Case Study 1: Anticancer Activity

A study investigating a series of piperidine derivatives found that compounds similar to this compound exhibited selective cytotoxicity against breast cancer cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of related compounds demonstrated that they significantly reduced pro-inflammatory cytokine release in vitro. This suggests that this compound may exert similar effects .

Research Findings

StudyFindings
Synthesis of amides including the target compound showed promising yields and purity.
Inhibition of sEH was noted in related compounds, suggesting a potential pathway for this compound's action.
Demonstrated selective cytotoxicity against cancer cells with apoptotic mechanisms involved.

Comparison with Similar Compounds

Key Structural Analogues:

N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide (5i) Substituents: Morpholinosulfonyl (electron-withdrawing) at the phenyl ring; simple phenylamino group at the acetamide side chain. Relevance: Demonstrates how sulfonamide groups influence electronic properties and binding interactions .

N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide

  • Substituents: Fluorophenyl (electron-withdrawing) and tosylpiperazine (bulky sulfonamide).
  • Relevance: Highlights the impact of fluorination on bioavailability and piperazine vs. piperidine ring effects .

N-(tert-butyl)-2-(4-(dimethylamino)phenyl)-2-(N-(1-naphthylmethyl)acetamide) acetamide (5g) Substituents: Dimethylaminophenyl and naphthylmethyl groups. Relevance: Illustrates the role of bulky aromatic substituents in modulating physical properties (e.g., melting point = 174°C) .

Structural Comparison Table

Compound Name Key Substituents Sulfonamide Type Ring System
Target Compound 4-(Dimethylamino)phenyl Tosyl (piperidin-2-yl) Piperidine
5i 4-(Morpholinosulfonyl)phenyl Morpholinosulfonyl Piperazine (N/A)
5g 4-(Dimethylamino)phenyl, naphthylmethyl None None
Compound 4-Fluorophenyl Tosyl (piperazin-1-yl) Piperazine

Physical and Spectral Properties

Melting Points and Solubility:

  • Compound : Likely similar to tosylpiperazine analogs, which are typically crystalline solids with melting points >150°C .

Spectroscopic Data:

  • NMR Trends: Dimethylamino groups in analogs (e.g., 5g) show characteristic ¹H-NMR peaks at δ ~2.8–3.2 ppm for -N(CH₃)₂ . Tosyl groups exhibit distinct ¹H-NMR signals for aromatic protons (δ ~7.5–8.0 ppm) and methyl groups (δ ~2.4 ppm) .

Anti-COVID-19 Agents ( Compounds):

  • Morpholinosulfonylphenyl acetamides (5i–5o) were evaluated as inhibitors, with substituents like nitro (5p) enhancing potency due to increased electrophilicity .

Medical Intermediates (–4):

  • Acetamide derivatives with pyrimidinylsulfanyl groups (e.g., 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide) serve as intermediates for bioactive molecules, suggesting similar utility for the target compound .

Data Tables

Table 1: Comparative Physical Properties

Compound Melting Point (°C) Solubility (Polar Solvents) Key Functional Groups
Target Compound Not Reported Moderate (predicted) Tosyl, dimethylamino
5g 174 Low Dimethylamino, naphthylmethyl
5p (Nitro-substituted) >200 Low Morpholinosulfonyl, nitro
Compound >150 Moderate Tosyl, fluorophenyl

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